3',5'-Dideoxyuridine 3',5'-Dideoxyuridine
Brand Name: Vulcanchem
CAS No.: 676526-03-7
VCID: VC16822865
InChI: InChI=1S/C9H12N2O4/c1-5-4-6(12)8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6-,8-/m1/s1
SMILES:
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol

3',5'-Dideoxyuridine

CAS No.: 676526-03-7

Cat. No.: VC16822865

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Dideoxyuridine - 676526-03-7

Specification

CAS No. 676526-03-7
Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
IUPAC Name 1-[(2R,3R,5R)-3-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H12N2O4/c1-5-4-6(12)8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6-,8-/m1/s1
Standard InChI Key ABXNPQMSCPMTTN-ATRFCDNQSA-N
Isomeric SMILES C[C@@H]1C[C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O
Canonical SMILES CC1CC(C(O1)N2C=CC(=O)NC2=O)O

Introduction

Molecular Structure and Chemical Properties

3',5'-Dideoxyuridine retains the uracil base but lacks hydroxyl groups at the 3' and 5' positions of the ribose ring. This structural alteration reduces the molecule's polarity and enhances its metabolic stability compared to unmodified uridine. The absence of these hydroxyl groups prevents participation in phosphodiester bond formation, a feature exploited in its role as a chain terminator in nucleic acid synthesis. Nuclear magnetic resonance (NMR) studies of derivatives such as 5'-azido-3',5'-dideoxyuridine confirm the planar configuration of the uracil base and the axial orientation of substituents on the ribose ring . X-ray crystallography data further corroborate the chair conformation of the sugar moiety, with the 2'-hydroxyl group adopting an equatorial position to minimize steric hindrance .

Synthetic Routes and Methodological Advancements

Synthesis from D-Xylose via Chemoselective Reduction

A 14-step synthesis starting from d-xylose has been developed to produce protected ribonucleoside 5'-amino-3'-carboxylic acids, intermediates critical for preparing 3',5'-dideoxyuridine derivatives . Key steps include:

  • Mesylation and Reduction: Treatment of 3-deoxy-3-(2-hydroxyethyl)-1,2-O-isopropylidene-α-D-ribofuranose with methanesulfonyl chloride yields a mesylate intermediate, which undergoes chemoselective reduction using diisobutylaluminum hydride (DIBAL-H) at 0°C to preserve the mesyl group .

  • Azide Substitution: Displacement of the mesyl group with lithium azide generates the 5'-azido derivative, which is subsequently acetylated to form glycosyl donors for nucleoside coupling .

  • Nucleoside Formation: Vorbrüggen glycosylation with silylated uracil produces 2'-O-acetyl-5'-azido-3',5'-dideoxyuridine, which is deprotected and reduced to the final 5'-amino product .

Table 1: Optimization of Ester Reduction Conditions

ReagentTemperature (°C)Time (h)Yield (%)
DIBAL-H0194
Borane-DMS601285
LiAlH₄25278

Alternative Synthesis from Uridine

A shorter route starting from uridine involves sequential deoxygenation steps:

  • 5'-Deoxygenation: Treatment of uridine with triphenylphosphine and carbon tetrachloride selectively removes the 5'-hydroxyl group .

  • 3'-Deoxygenation: Barton-McCombie deoxygenation using thiocarbonyldiimidazole and tributyltin hydride eliminates the 3'-hydroxyl .

  • Amination: Staudinger reaction with triphenylphosphine converts the 5'-azido group to an amine, yielding 5'-amino-3',5'-dideoxyuridine .

Comparative Analysis of Synthetic Methodologies

The d-xylose route offers scalability (200 mmol starting material) and enantiomeric purity but requires lengthy protection-deprotection sequences . In contrast, the uridine-based approach is concise but employs toxic reagents and provides lower yields . Recent advances in flow chemistry and enzymatic catalysis may bridge these gaps; for example, immobilized lipases have been used to acetylate intermediates with 98% regioselectivity, reducing step counts by 30% .

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